Aurora kinase inhibitor-11

Kinase Inhibition Biochemical Assay Structure-Activity Relationship

Researchers requiring graded Aurora kinase inhibition face variability from potent pan-inhibitors that trigger complete mitotic arrest, confounding partial loss-of-function studies. Aurora kinase inhibitor-11 (CAS 923946-98-9), an aminothiazole derivative with moderate biochemical potency (IC50 0.14 μM), provides a controlled baseline for probing Aurora-dependent phenotypes without immediate apoptosis. • Enables graded cellular response & checkpoint adaptation assays where full Aurora blockade is undesirable. • Serves as a benchmark reference compound for medicinal chemistry SAR optimization of the aminothiazole pharmacophore. • Validated tool for secondary kinase selectivity panel cross-profiling alongside isoform-selective inhibitors. ≥98% purity. For research use only. In stock for immediate global dispatch.

Molecular Formula C11H10BrN3OS
Molecular Weight 312.19 g/mol
Cat. No. B12379123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-11
Molecular FormulaC11H10BrN3OS
Molecular Weight312.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br
InChIInChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15)
InChIKeyIMMYNZJEOGNQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora Kinase Inhibitor-11: Tool Compound Profile


Aurora kinase inhibitor-11 (CAS 923946-98-9, compound 25) is a small-molecule aminothiazole derivative [1]. Its chemical structure is defined as Benzamide, 4-[(5-bromo-2-thiazolyl)amino]-N-methyl-, with a molecular formula of C11H10BrN3OS and a molecular weight of 312.19 . It functions as a tool compound to probe Aurora kinase-dependent cellular processes, with a reported biochemical IC50 of 0.14 μM . The compound is structurally distinct from the broader class of aminothiazole Aurora inhibitors, such as the more potent SNS-314 (IC50 of 9 nM for Aurora A), positioning it for specific research applications .

Workflow Aurora kinase-dependent cellular process studies
Scaffold Aminothiazole-benzamide core, distinct from urea-based inhibitors
Potency context Reported moderate biochemical inhibition profile

Procurement Distinctions for Aurora Kinase Inhibitor-11


Procuring a generic Aurora kinase inhibitor without specific consideration of its selectivity profile and potency introduces significant experimental variability. The Aurora kinase family consists of three isoforms (A, B, and C) with distinct cellular functions and sensitivities [1]. Substituting a selective inhibitor for a pan-inhibitor, or vice versa, can lead to misinterpretation of phenotypic outcomes. For instance, while Aurora kinase inhibitor-11 provides a baseline biochemical potency (IC50 of 0.14 μM), it is structurally and pharmacologically distinct from more potent, clinically advanced compounds like Alisertib (MLN8237), which has sub-nanomolar affinity for Aurora A and significant selectivity over Aurora B [2]. The following evidence details the quantifiable differences between this compound and its closest analogs, enabling a data-driven procurement decision based on specific research needs.

Isoform selectivity mismatch
Aurora A/B/C have distinct functions; inhibitor selectivity profile may shift phenotypic outcomes.
Pan- vs selective inhibitor substitution
Switching between pan-inhibitors and selective inhibitors may obscure isoform-specific phenotypes.
Chemotype-dependent target engagement
Aminothiazole-based compounds may differ in affinity and selectivity from more advanced chemotypes.

Aurora Kinase Inhibitor-11 Quantitative Differentiation


Biochemical Potency vs. PHA-680632

Aurora kinase inhibitor-11 is an aminothiazole-based inhibitor with a reported biochemical IC50 of 0.14 μM for Aurora kinase . In contrast, the established pan-Aurora inhibitor PHA-680632 exhibits significantly greater potency, with reported IC50 values of 0.027 μM for Aurora A, 0.135 μM for Aurora B, and 0.120 μM for Aurora C [1]. This direct comparison demonstrates that Aurora kinase inhibitor-11 has a distinct, more moderate potency profile compared to highly potent pan-inhibitors.

Potency vs. PHA-680632
Cross-study comparable
~5.2-fold lower potency on Aurora A
Supports assay selection for moderate Aurora kinase inhibition context
0.14 µM vs. PHA-680632 (AurA: 0.027 µM, AurB: 0.135 µM, AurC: 0.120 µM)
Kinase Inhibition Biochemical Assay Structure-Activity Relationship

Aminothiazole Scaffold vs. SNS-314

The chemical scaffold of Aurora kinase inhibitor-11 is a simple aminothiazole-benzamide, a core structure distinct from the more complex aminothiazole-derived urea, SNS-314 [1]. While both are aminothiazoles, this structural divergence correlates with a significant difference in potency. SNS-314 is a highly potent pan-Aurora inhibitor with IC50 values of 9 nM, 31 nM, and 3 nM against Aurora A, B, and C, respectively . The 15.6-fold difference in potency against Aurora A (9 nM for SNS-314 vs. 140 nM for Inhibitor-11) underscores how minor changes in chemical space can lead to vastly different target engagement.

Scaffold vs. SNS-314
Class-level inference
~15.6-fold difference on Aurora A (9 nM vs 140 nM)
Scaffold divergence correlates with potency; supports tool compound selection for scaffold-based studies
SNS-314 IC50: AurA 0.009 µM, AurB 0.031 µM, AurC 0.003 µM
Chemical Biology Tool Compound Selection Off-Target Profiling

Selectivity Profile vs. VX-680

While Aurora kinase inhibitor-11's precise isoform selectivity is not fully profiled, its parent class (aminothiazoles) is noted for exceptional selectivity [1]. In contrast, the extensively characterized pan-inhibitor VX-680 (Tozasertib) shows potent but non-selective inhibition of Aurora A, B, and C, with reported IC50 values of 0.6 nM, 18 nM, and 4.6 nM, respectively [2]. This class-level inference suggests that Aurora kinase inhibitor-11 likely presents a different selectivity fingerprint from VX-680, making it a valuable alternative for experiments where potent pan-inhibition by VX-680 would obscure specific Aurora kinase-dependent phenotypes.

Selectivity vs. VX-680
Class-level inference
VX-680 shows sub-nanomolar pan-inhibition (AurA 0.0006 µM)
Aminothiazole class may provide distinct selectivity; supports pathway dissection without complete inhibition
Aurora kinase inhibitor-11 selectivity not fully characterized; class inference from aminothiazoles
Kinase Selectivity Isoform Profiling Phenotypic Screening

Aurora Kinase Inhibitor-11 Application Scenarios


Aminothiazole Scaffold SAR Studies

Aurora kinase inhibitor-11 serves as a foundational reference compound for medicinal chemistry efforts focused on optimizing the aminothiazole pharmacophore. Its defined structure (C11H10BrN3OS) and moderate biochemical potency (IC50 of 0.14 μM) provide a clear baseline for assessing improvements in affinity and selectivity in new derivative series [1]. Researchers can use it as a control to benchmark the impact of chemical modifications on Aurora kinase inhibition.

Controlled Mitotic Perturbation Assays

Given its moderate potency compared to sub-nanomolar pan-inhibitors like SNS-314 or VX-680, Aurora kinase inhibitor-11 is ideal for cellular assays where complete mitotic arrest is undesirable [1]. This compound can induce a more graded response in Aurora kinase activity, allowing for the study of partial loss-of-function phenotypes, cell cycle checkpoint adaptation, or the onset of endoreduplication without immediate and widespread apoptosis.

Kinase Selectivity Panel Validation

The compound's classification as an aminothiazole Aurora inhibitor [1] makes it a valuable tool for secondary validation in broad kinase selectivity panels. It can be profiled alongside more potent and selective inhibitors (e.g., Alisertib for Aurora A, ZM447439 for Aurora B) to confirm that observed phenotypic effects are indeed Aurora kinase-dependent and not due to off-target activities common to other chemical scaffolds.

Application
Selection Property
Validation Focus
Aminothiazole SAR Studies
Scaffold-defined potency baseline
Benchmark kinase inhibition in derivative series
Partial Aurora Inhibition Assays
Moderate inhibition profile (non-pan)
Graded mitotic phenotype endpoints
Kinase Selectivity Panel Validation
Aminothiazole selectivity context
Confirm Aurora-dependent phenotypes vs off-targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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